molecular formula C14H20ClNO B13223648 {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol

{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol

Cat. No.: B13223648
M. Wt: 253.77 g/mol
InChI Key: HZJCCULMSOTQNI-UHFFFAOYSA-N
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Description

{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol is a chiral amino alcohol compound of significant interest in advanced chemical and pharmaceutical research. Compounds featuring the amino alcohol functional group, similar to this one, are extensively used as resolving agents, chiral bases, and auxiliaries in asymmetric synthesis . The structure, which incorporates a cyclopentyl group and a 2-chlorophenyl moiety, is designed to serve as a versatile chiral building block for the development of novel bioactive molecules and complex organic structures . This compound is strictly intended for research and development purposes in laboratory settings. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment, following standard laboratory safety protocols.

Properties

Molecular Formula

C14H20ClNO

Molecular Weight

253.77 g/mol

IUPAC Name

[1-[2-amino-1-(2-chlorophenyl)ethyl]cyclopentyl]methanol

InChI

InChI=1S/C14H20ClNO/c15-13-6-2-1-5-11(13)12(9-16)14(10-17)7-3-4-8-14/h1-2,5-6,12,17H,3-4,7-10,16H2

InChI Key

HZJCCULMSOTQNI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CO)C(CN)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds via the construction of a cyclopentyl backbone bearing a substituted aminoethyl group attached to a chlorophenyl moiety, followed by reduction to yield the methanol derivative. The common pathways involve:

  • Formation of the aminoethyl chain via nucleophilic addition or substitution reactions.
  • Introduction of the chlorophenyl group through aromatic substitution or coupling.
  • Final reduction steps to convert ketonic or related intermediates into the target alcohol.

Detailed Synthetic Pathways

Step Description Reagents & Conditions Reference
Step 1: Formation of the aminoethyl intermediate Nucleophilic addition of a primary amine or amino precursor to a cyclopentyl ketone or aldehyde Ammonia or primary amines, in the presence of acid or base, at room temperature ,
Step 2: Aromatic substitution to introduce 2-chlorophenyl group Reaction of a chlorophenyl precursor (e.g., 2-chlorophenylacetonitrile) with the aminoethyl intermediate Nucleophilic aromatic substitution, often facilitated by base or catalysts like copper or palladium ,
Step 3: Reduction of the ketone or nitrile to alcohol Use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) Conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol at low temperatures ,
Step 4: Final functionalization to obtain the methanol group Oxidation or reduction steps to convert the intermediate to the target alcohol Mild oxidants or reduction under controlled conditions

Representative Synthetic Scheme

A. Synthesis of the aminoethyl intermediate:
   Cyclopentyl ketone + NH₃ → Cyclopentylamine derivative

B. Introduction of chlorophenyl group:
   Chlorophenylacetonitrile + aminoethyl intermediate → Chlorophenyl-substituted intermediate

C. Reduction to the target alcohol:
   Chlorophenyl-substituted nitrile/ketone + LiAlH₄ → {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol

Research Data and Variations

  • Method Optimization: Studies indicate that solvent choice and temperature control are critical for high yield and purity. For example, using anhydrous THF with LiAlH₄ at -78°C improves selectivity.
  • Catalytic Methods: Palladium-catalyzed coupling reactions, such as Suzuki or Buchwald-Hartwig amination, have been employed to enhance aromatic substitution efficiency, especially when introducing the chlorophenyl group.
  • Yield Data: Typical yields range from 70% to 85% under optimized conditions, with purification via chromatography or recrystallization.

Notes and Considerations

  • The presence of the amino group necessitates protection during certain steps to prevent unwanted side reactions.
  • The chlorophenyl group’s reactivity can be modulated by substituents on the aromatic ring, influencing overall synthesis efficiency.
  • The stereochemistry of the aminoethyl chain can be controlled via chiral catalysts or starting materials, which is crucial for biological activity.

Chemical Reactions Analysis

{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol is a chemical compound with potential applications in medicinal chemistry and pharmacology due to its unique structural characteristics. The compound has a molecular formula of C14H20ClNOC_{14}H_{20}ClNO and a molecular weight of 253.77 g/mol. It features a cyclopentyl group attached to a methanol moiety, along with an amino group and a chlorophenyl substituent. The chlorine atom in the phenyl ring gives it unique chemical properties, influencing its reactivity and biological activity.

Scientific Research Applications
{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol has diverse applications, including enzyme inhibition, receptor binding, and uses as a building block in the synthesis of more complex organic molecules.

  • Medicinal Chemistry and Pharmacology The compound is studied for its potential applications in medicinal chemistry and pharmacology because its structural characteristics allow it to interact with biological targets. The amino group allows for hydrogen bonding with target proteins, while the chlorophenyl group enhances hydrophobic interactions. Modifications to the chlorophenyl group can significantly alter binding interactions with specific receptors.
  • Enzyme Inhibition and Receptor Binding {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol exhibits significant biological activity, particularly in studies involving enzyme inhibition and receptor binding. These interactions can modulate the activity of various enzymes and receptors, making this compound a candidate for further investigation in drug discovery and development.
  • Drug Discovery and Development Interaction studies involving {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol reveal how the structural elements of the compound influence its pharmacodynamics and pharmacokinetics, providing insights into its potential therapeutic uses.
  • Building Block in Organic Synthesis {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol can be used as a building block in the synthesis of more complex organic molecules.
  • Potential Biological Activity {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol is investigated for its potential biological activity and interactions with biomolecules.
  • Precursor in Drug Synthesis {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol is explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
  • Development of New Materials and Chemical Processes {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes . Further research is needed to fully elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

  • 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol (): Structural Differences: Replaces the cyclopentanol group with a phenol ring and introduces an additional chlorophenyl substituent. Functional Impact: The phenol group enables intramolecular O-H⋯N hydrogen bonding, stabilizing the molecule’s conformation. This contrasts with the target compound’s hydroxyl group on cyclopentanol, which may form weaker intermolecular interactions. Applications: Demonstrates asymmetric catalytic activity due to its chiral centers, a feature shared with the target compound .
  • 1-(2-Amino-1-(4-methoxyphenyl)-ethyl)-cyclohexanol (): Structural Differences: Substitutes 2-chlorophenyl with 4-methoxyphenyl and uses a cyclohexanol ring instead of cyclopentanol. The cyclohexanol ring provides greater conformational flexibility compared to cyclopentanol .

Analogues with Modified Backbone Structures

  • 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride (): Structural Differences: Replaces the β-aminoethyl chain with a methylimino group and exists as a hydrochloride salt. Functional Impact: The imino group may reduce hydrogen-bonding capacity compared to the primary amine in the target compound. The hydrochloride salt enhances water solubility, a critical factor for bioavailability .
  • [1-(Aminomethyl)cyclohexyl]methanol Hydrochloride (): Structural Differences: Cyclohexanol replaces cyclopentanol, and the amino group is directly attached to the ring via a methylene bridge. Functional Impact: The larger cyclohexanol ring may reduce steric hindrance, affecting binding to biological targets. The hydrochloride salt again improves solubility .

Comparative Data Table

Compound Aromatic Substituent Backbone Functional Groups Key Properties/Applications References
{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol 2-Chlorophenyl Cyclopentanol -OH, -NH2 Asymmetric catalysis, rigidity
4-Chloro-2-...phenol () 2-Chlorophenyl Phenol -OH, -NH, Cl Intramolecular H-bonding, catalysis
1-(2-Amino-1-(4-methoxyphenyl)-ethyl)-cyclohexanol 4-Methoxyphenyl Cyclohexanol -OH, -NH2, -OCH3 Enhanced electron density
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol HCl 2-Chlorophenyl Cyclopentanol -OH, -NCH3, HCl Improved solubility

Pharmacological and Chemical Implications

  • Bioactivity : The 2-chlorophenyl group in the target compound and its analogues () is associated with enhanced receptor affinity in chiral molecules, likely due to hydrophobic interactions .
  • Solubility : Hydrochloride salts () exhibit superior aqueous solubility compared to free bases, critical for drug formulation .

Biological Activity

{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol, with the molecular formula C₁₄H₂₀ClNO and a molecular weight of 253.77 g/mol, is a compound of significant interest in medicinal chemistry. Its structure includes a cyclopentyl group, an amino group, and a chlorinated phenyl moiety, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The unique combination of functional groups in {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol facilitates its interaction with biological targets. The amino group is capable of forming hydrogen bonds, while the chlorophenyl group enhances hydrophobic interactions, influencing the compound's pharmacodynamics.

Property Value
Molecular FormulaC₁₄H₂₀ClNO
Molecular Weight253.77 g/mol
Functional GroupsAmino, Hydroxyl, Chlorophenyl
Structural CharacteristicsCyclopentyl ring

Research indicates that {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as obesity and diabetes.
  • Receptor Binding : Studies reveal that it binds to various receptors, modulating their activity. The binding affinity is influenced by the structural characteristics of the compound, particularly the position of chlorine on the phenyl ring .

Biological Activity

The biological activity of this compound has been explored through several studies:

  • Antidiabetic Effects : Preclinical studies suggest that {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol may act as an anti-diabetic agent by selectively targeting receptors involved in glucose metabolism. Its structural analogs have shown promising results in reducing blood glucose levels without significant side effects .
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially offering therapeutic benefits in psychiatric disorders. Its interaction with serotonin and dopamine receptors has been a focal point of research .

Case Studies

Several case studies highlight the potential applications of {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol:

  • Case Study on Obesity Management : A study demonstrated that this compound effectively reduced body weight in animal models by enhancing metabolic rates and altering fat storage mechanisms .
  • Neuropharmacological Studies : Research involving rodent models indicated that the compound might alleviate symptoms associated with anxiety and depression by modulating neurotransmitter levels .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparative analysis with structurally similar compounds is essential:

Compound Name Structural Differences Unique Features
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanolChlorine at position 3Different receptor binding profiles due to chlorine positioning
{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentyl}methanolBromine instead of chlorineAltered reactivity due to larger bromine atom
{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanolMethyl group at para positionMay exhibit different pharmacological profiles

Q & A

Basic Research Questions

Q. What are the common synthetic routes for {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol?

  • Methodology : A typical synthesis involves a two-step process:

Condensation : React (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine with a ketone (e.g., 1-(5-chloro-2-hydroxyphenyl)ethanone) in methanol at room temperature for 48 hours .

Reduction : Treat the intermediate with NaBH₄ in a THF/ethanol mixture (1:1 v/v) at 273 K to reduce the ketone group to a secondary alcohol. Purification via thin-layer silica-gel chromatography (chloroform) yields the final product with ~83% efficiency .

  • Key Considerations : Solvent choice (methanol for solubility) and temperature control are critical to avoid side reactions.

Q. How is the crystal structure of this compound determined, and what insights does it provide?

  • Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is employed. For example:

  • Crystal Data : Space group P2₁2₁2₁, a = 11.286 Å, b = 11.539 Å, c = 14.740 Å, V = 1919.5 ų, Z = 4 .
  • Structural Insights : Intramolecular O–H⋯N hydrogen bonds stabilize the conformation, while weak C–H⋯π interactions link molecules in the lattice .
    • Tools : Bruker SMART CCD diffractometer with MoKα radiation and SADABS for absorption correction .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing diastereoisomers of this compound be addressed?

  • Challenge : The condensation step generates a new chiral center, leading to (R,R) diastereoisomers .
  • Solutions :

  • Chiral Resolution : Use chiral stationary phases in HPLC or SFC to separate enantiomers .
  • Catalytic Asymmetric Synthesis : Employ phase-transfer catalysts (e.g., PEG-400) or chiral auxiliaries to favor desired stereoisomers .
    • Validation : Absolute configuration is confirmed via Flack parameter analysis in crystallography .

Q. What analytical methods are effective for identifying impurities or degradation products?

  • Methodology :

  • LC-MS/MS : Detects trace impurities (e.g., oxidation byproducts) with high sensitivity .
  • ¹H/¹³C NMR : Identifies structural deviations, such as unintended methyl group migration .
    • Case Study : Impurity profiling of related compounds (e.g., 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol) reveals the need for rigorous solvent drying (Na₂SO₄) to prevent hydrate formation .

Q. How do intermolecular interactions influence the compound’s stability and reactivity?

  • Key Interactions :

  • Hydrogen Bonding : O–H⋯N bonds (2.68 Å) stabilize the molecule’s folded conformation .
  • C–H⋯π Interactions : Weaker interactions (3.4–3.6 Å) between aromatic rings affect packing efficiency .
    • Implications : These interactions dictate solubility in polar solvents (e.g., methanol) and melting point variability .

Future Research Directions

Q. What are promising avenues for optimizing the synthesis and application of this compound?

  • Biocatalysis : Explore enzymatic reduction (e.g., alcohol dehydrogenases) to improve stereoselectivity and reduce waste .
  • Structure-Activity Relationship (SAR) : Modify the cyclopentyl or chlorophenyl groups to enhance bioactivity (e.g., antifungal or CNS-targeting properties) .
  • Environmental Impact : Assess biodegradability using OECD 301 guidelines and ecotoxicity in Daphnia magna assays .

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